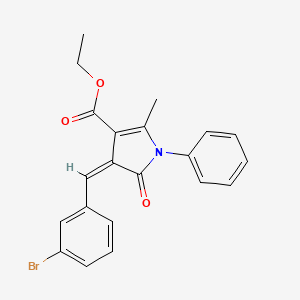![molecular formula C17H16N2S2 B11643005 4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 6177-73-7](/img/structure/B11643005.png)
4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production:: Industrial production methods for this compound may involve modifications of existing synthetic routes or novel approaches. For detailed information, further research would be necessary.
Chemical Reactions Analysis
Types of Reactions:: The compound may undergo various reactions, including:
Oxidation: Oxidative processes that modify the sulfur or nitrogen atoms.
Reduction: Reduction of functional groups.
Substitution: Substitution reactions at the benzyl or thieno rings.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired reaction. Common reagents might include:
Hydrogen peroxide (H2O2): for oxidation.
Hydride reducing agents: for reduction.
Halogenating agents: for substitution.
Major Products:: The major products formed during these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: It might exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications, although further studies are needed.
Industry: It could be used in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. Researchers would need to investigate its interactions with molecular targets and pathways.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the search results, a thorough literature review would reveal related structures and highlight the uniqueness of 4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine.
Remember that further research and consultation of scientific literature are essential for a comprehensive understanding of this compound
Properties
CAS No. |
6177-73-7 |
|---|---|
Molecular Formula |
C17H16N2S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
12-[(4-methylphenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C17H16N2S2/c1-11-5-7-12(8-6-11)9-20-16-15-13-3-2-4-14(13)21-17(15)19-10-18-16/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
NMMLPCJIFZNZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2C4=C(S3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)
![methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642953.png)
![3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11642961.png)
![4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11642963.png)
![4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11642967.png)
![N-(3-chlorophenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11642971.png)

![N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11642986.png)
![Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate](/img/structure/B11642987.png)
![(5Z)-3-(4-chlorobenzyl)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11642996.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643002.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643018.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643023.png)
